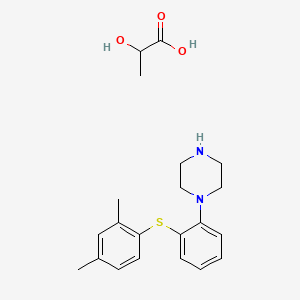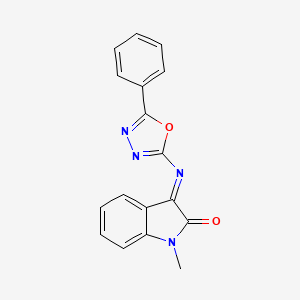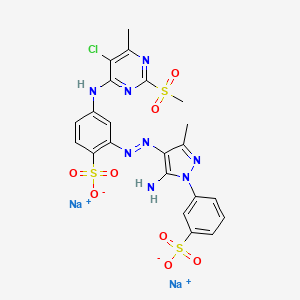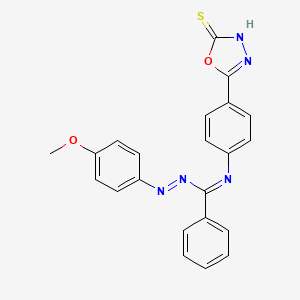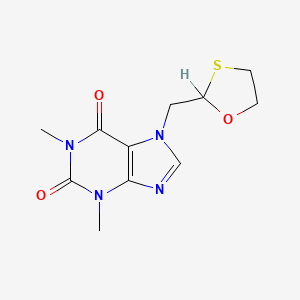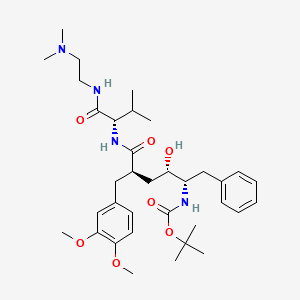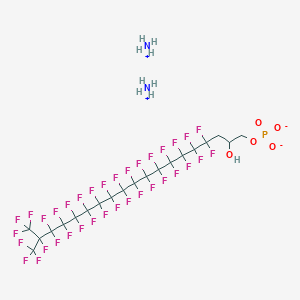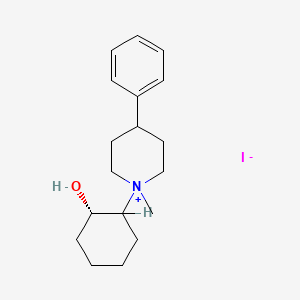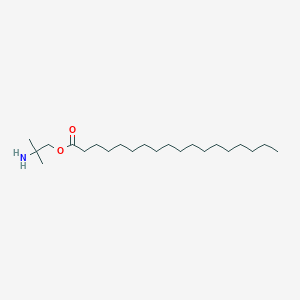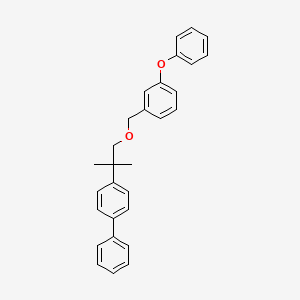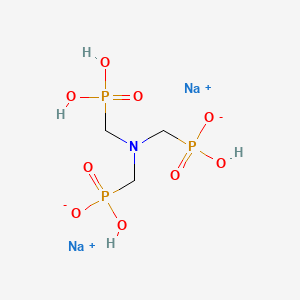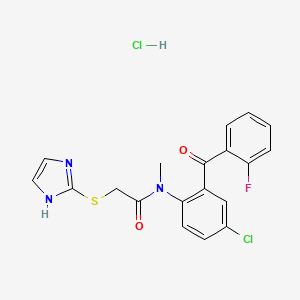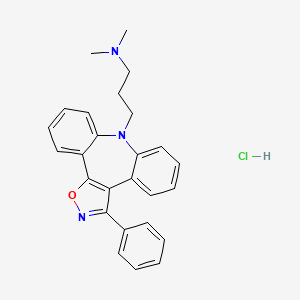
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is a complex organic compound with a molecular formula of C26H26ClN3O This compound is known for its unique structural features, which include a dibenzazepine core fused with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzazepine core, followed by the introduction of the isoxazole ring and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzazepine derivatives: These compounds share the dibenzazepine core but may lack the isoxazole ring.
Isoxazole derivatives: These compounds contain the isoxazole ring but may have different core structures.
Tricyclic antidepressants: These compounds have a similar tricyclic structure but different functional groups and pharmacological profiles.
Uniqueness
8H-Dibenz(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N-dimethyl-3-phenyl-, monohydrochloride is unique due to its combination of the dibenzazepine core and isoxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.
Propiedades
Número CAS |
85008-88-4 |
|---|---|
Fórmula molecular |
C26H26ClN3O |
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H25N3O.ClH/c1-28(2)17-10-18-29-22-15-8-6-13-20(22)24-25(19-11-4-3-5-12-19)27-30-26(24)21-14-7-9-16-23(21)29;/h3-9,11-16H,10,17-18H2,1-2H3;1H |
Clave InChI |
LPMSOCSXUUWQGS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C3=C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


